1,1-Diethyl-3-(2-methylphenyl)urea
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Overview
Description
1,1-Diethyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O. It belongs to the class of urea derivatives, which are known for their diverse chemical and biological properties. This compound is of interest in various fields, including chemistry, biology, and industrial applications, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(2-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-methylphenyl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .
Scientific Research Applications
1,1-Diethyl-3-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(3-methylphenyl)urea
- 1,1-Diethyl-3-(2-ethylphenyl)urea
- 1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea
Uniqueness
1,1-Diethyl-3-(2-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
6940-23-4 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-diethyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
XVISAHSGRUDYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
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